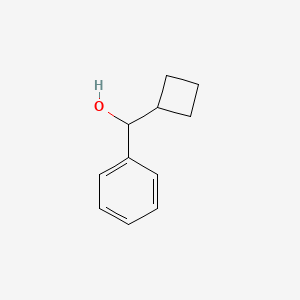
Cyclobutyl(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutyl(phenyl)methanol is an organic compound with the molecular formula C11H14O It consists of a cyclobutyl group attached to a phenyl group through a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclobutyl(phenyl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with benzaldehyde, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and low temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques can further enhance the yield and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Cyclobutyl(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutyl(phenyl)ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of this compound can yield cyclobutyl(phenyl)methane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: Cyclobutyl(phenyl)ketone.
Reduction: Cyclobutyl(phenyl)methane.
Substitution: Cyclobutyl(phenyl)methyl chloride or bromide.
Aplicaciones Científicas De Investigación
Cyclobutyl(phenyl)methanol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving alcohols.
Medicine: this compound derivatives have potential therapeutic applications, including as anti-inflammatory and analgesic agents.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of cyclobutyl(phenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the phenyl and cyclobutyl groups can interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparación Con Compuestos Similares
Cyclobutyl(phenyl)methanol can be compared with other similar compounds, such as:
Cyclobutylmethanol: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Phenylmethanol (Benzyl alcohol): Lacks the cyclobutyl group, leading to different physical and chemical characteristics.
Cyclobutyl(phenyl)ketone: An oxidized form of this compound with distinct reactivity and applications.
Uniqueness: this compound is unique due to the presence of both cyclobutyl and phenyl groups, which impart specific steric and electronic effects. These features make it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C11H14O |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
cyclobutyl(phenyl)methanol |
InChI |
InChI=1S/C11H14O/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2 |
Clave InChI |
GDYSMSKNJQTILD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




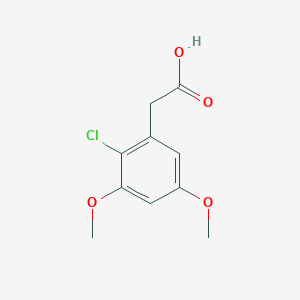
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13989111.png)
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-N,1-N-diethyl-4-N-(3,6,7-trimethylquinolin-4-yl)pentane-1,4-diamine](/img/structure/B13989112.png)
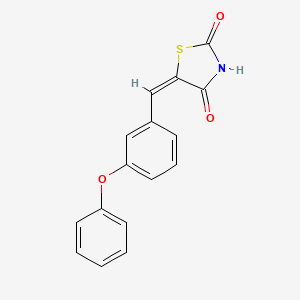

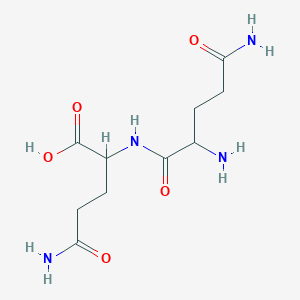
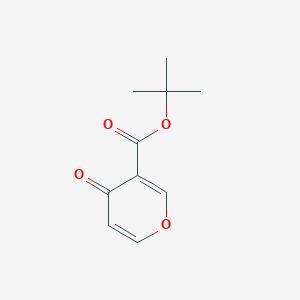
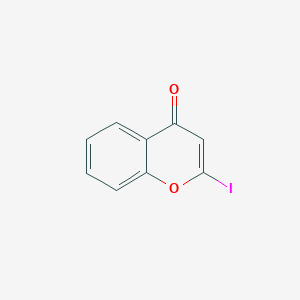

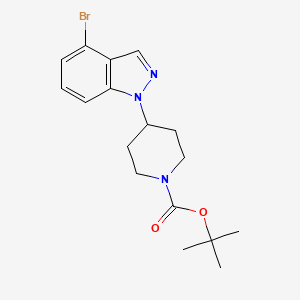
![7-methoxy-1-methyl-1H-benzo[d]imidazol-2-ol](/img/structure/B13989165.png)

